molecular formula C8H14O B7769677 2-Cyclohexene-1-ethanol CAS No. 16452-34-9

2-Cyclohexene-1-ethanol

Cat. No.: B7769677
CAS No.: 16452-34-9
M. Wt: 126.20 g/mol
InChI Key: NXKMMWGHYIZNSK-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-ethanol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a mild, pleasant odor. This compound is a derivative of cyclohexene, featuring a hydroxyl group (-OH) attached to the ethyl side chain. It is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-ethanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexene-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-cyclohexene-1-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-cyclohexene-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to cyclohexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Cyclohexene-1-one.

    Reduction: Cyclohexanol.

    Substitution: 2-Cyclohexene-1-chloride.

Scientific Research Applications

2-Cyclohexene-1-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is first protonated, followed by the removal of water to form a carbocation intermediate. This intermediate then undergoes further transformation to yield the desired product. The compound’s reactivity is influenced by the presence of the double bond and the hydroxyl group, which can participate in various chemical reactions.

Comparison with Similar Compounds

    Cyclohexanol: A saturated alcohol with similar reactivity but lacks the double bond present in 2-Cyclohexene-1-ethanol.

    2-Cyclohexene-1-one: An oxidized form of 2-C

Biological Activity

2-Cyclohexene-1-ethanol, a cyclic alcohol derived from cyclohexene, is of significant interest in both chemical synthesis and biological research. This compound serves as an important intermediate in the production of various chemical derivatives and has been investigated for its biological activities, including potential antimicrobial and cytotoxic properties. This article summarizes the biological activity of this compound based on diverse research findings.

This compound is characterized by its cyclic structure, which contributes to its reactivity and interactions with biological systems. Its molecular formula is C8H14OC_8H_{14}O, and it features a hydroxyl group (-OH) attached to a cyclohexene ring.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexene, including this compound, exhibit significant antimicrobial properties. For example, synthesized monoesters of cyclohexene dicarboxylic acid showed pronounced antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive bacteria such as Bacillus subtilis .

Table 1: Antimicrobial Activity of Cyclohexene Derivatives

CompoundTarget OrganismMIC (μM)
Monoesters of cyclohexene dicarboxylic acidBacillus subtilis18
This compoundEscherichia coliNot effective

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cancer cell lines. For instance, certain derivatives demonstrated moderate antiproliferative activity against human lung cancer cells (NCI-H460) and melanoma cells (M14), suggesting that this compound could have potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineEC50 (μM)
This compoundMCF-7 (breast cancer)10.2
Cyclohexene derivativesNCI-H460 (lung cancer)Moderate

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to undergo various metabolic transformations. It is often reduced enzymatically to form more reactive species. Studies have shown that the compound can induce the enone reductase system in fungi, which further supports its potential in biotransformation processes .

Oxidation Pathways

Research indicates that this compound can be oxidized to form cyclohexanone and other products through Brønsted acid-base reactions facilitated by adsorbed oxygen. This transformation is crucial for understanding its reactivity in biological systems .

Case Studies

A notable study examined the effects of this compound on insulin secretion in vitro. The results indicated that varying concentrations led to a dose-dependent inhibition of insulin secretion, which could have implications for metabolic studies related to diabetes .

Properties

IUPAC Name

2-cyclohex-2-en-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h2,4,8-9H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKMMWGHYIZNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455663
Record name 2-Cyclohexene-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16452-34-9
Record name 2-Cyclohexene-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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